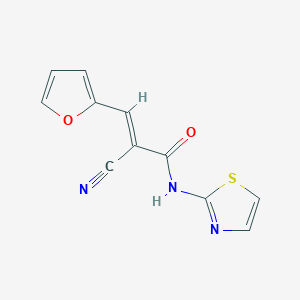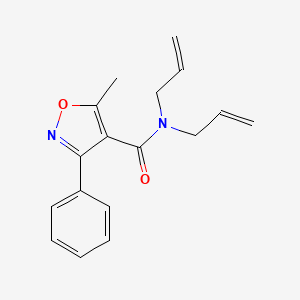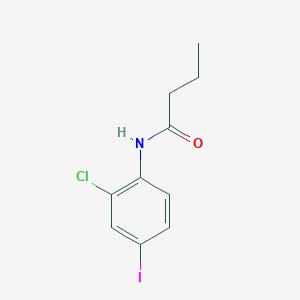![molecular formula C15H12ClFN2O3 B5789252 4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5789252.png)
4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluorophenyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by a coupling reaction with 2-(4-fluorophenyl)ethylamine under appropriate conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines, thiols; solvents like ethanol or acetonitrile
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Reduction: 4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-aminobenzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Oxidation: Oxidized derivatives with additional functional groups
Scientific Research Applications
4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.
Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.
4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide: An oxidized derivative with a hydroxyl group.
Uniqueness
4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a fluorophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and provides opportunities for further chemical modifications to enhance its activity and selectivity.
Properties
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c16-11-3-6-13(14(9-11)19(21)22)15(20)18-8-7-10-1-4-12(17)5-2-10/h1-6,9H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBNYGWEMCQWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)
![2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole](/img/structure/B5789183.png)
![3,4-dimethoxy-N'-[(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)oxy]benzenecarboximidamide](/img/structure/B5789184.png)




![5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5789211.png)

![1,4,5,7-tetramethyl-6-(4-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5789221.png)
![Methyl 2-[[2-(2-carbamoylphenoxy)acetyl]amino]benzoate](/img/structure/B5789226.png)
![methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5789237.png)

![2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5789263.png)
